
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide, also known as 'FMAQ', is a chemical compound that belongs to the class of quinoline derivatives. This compound has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
FMAQ has shown potential in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, FMAQ has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, FMAQ has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, FMAQ has been tested for its activity on various receptors, including GABA-A receptors, and has shown potential as an anxiolytic and anticonvulsant agent.
作用机制
The mechanism of action of FMAQ is not fully understood, but it is believed to act as a modulator of various receptors, including GABA-A receptors. FMAQ has been shown to enhance the activity of GABA-A receptors, which are known to be involved in the regulation of anxiety and seizures. FMAQ has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
FMAQ has been shown to have various biochemical and physiological effects, including anxiolytic, anticonvulsant, and anti-inflammatory effects. FMAQ has also been shown to improve cognitive function and memory in animal models. Additionally, FMAQ has been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development.
实验室实验的优点和局限性
One of the major advantages of FMAQ is its potential as a drug candidate for the treatment of various diseases. FMAQ has also been shown to have a low toxicity profile, making it a potentially safe drug candidate for further development. However, one of the limitations of FMAQ is its limited availability and high cost, which may hinder its widespread use in scientific research.
未来方向
There are several future directions for the study of FMAQ. One potential direction is the further investigation of its activity on various receptors, including GABA-A receptors, and its potential as an anxiolytic and anticonvulsant agent. Another potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for FMAQ may facilitate its widespread use in scientific research.
In conclusion, FMAQ is a promising chemical compound that has shown potential in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMAQ may lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of FMAQ involves the reaction of 4-fluoro-2-methylaniline with 8-chloroquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to form the final product, FMAQ. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-10-15(19)7-8-16(12)21-17(22)11-14-5-2-4-13-6-3-9-20-18(13)14/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQNHZVAUMELTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

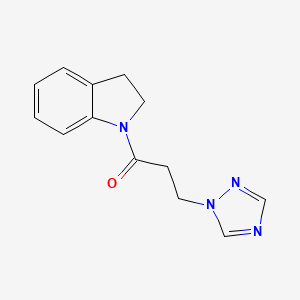
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)

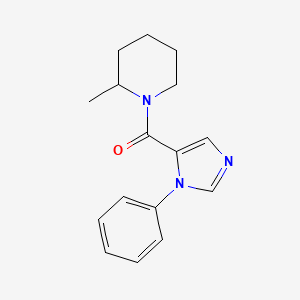

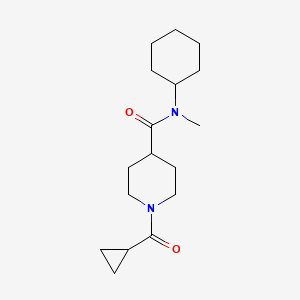
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
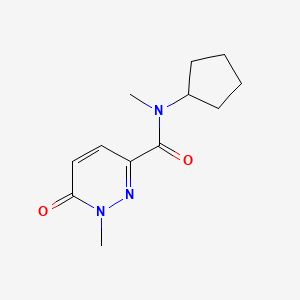
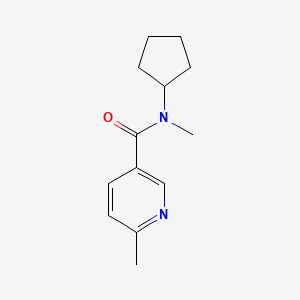
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)